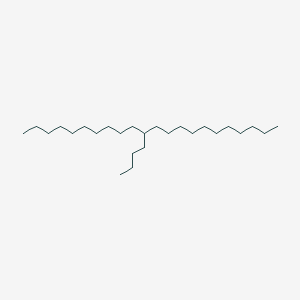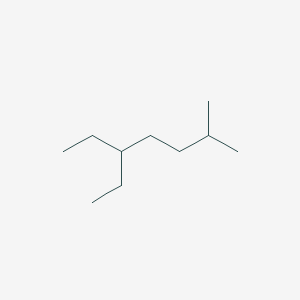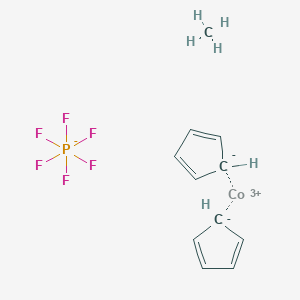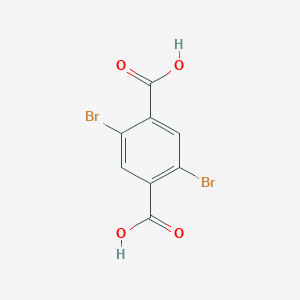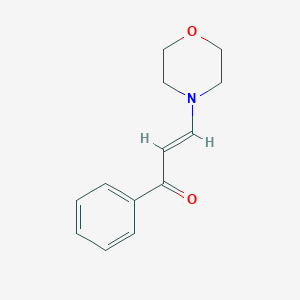
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl-, also known as MPTP, is a chemical compound that has been widely used in scientific research. It is a potent neurotoxin that selectively destroys dopamine-producing neurons in the brain, leading to the development of Parkinson's disease-like symptoms in animals and humans.
作用机制
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- is metabolized in the brain by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium ion (MPP+), which is then taken up by dopamine-producing neurons through the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to the production of reactive oxygen species and oxidative stress, which ultimately results in the death of the neuron.
生化和生理效应
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl--induced neurotoxicity leads to the selective loss of dopamine-producing neurons in the substantia nigra, resulting in a decrease in dopamine levels in the striatum. This leads to the development of Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia. 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- also induces oxidative stress and inflammation in the brain, which contributes to the neurodegenerative process.
实验室实验的优点和局限性
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl--induced parkinsonism in animals is a widely used model for studying Parkinson's disease. It is a reproducible and reliable model that closely mimics the human disease. However, there are some limitations to this model, such as the fact that 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl--induced parkinsonism does not fully replicate the complex pathophysiology of the human disease, and that it does not account for the genetic and environmental factors that contribute to the development of Parkinson's disease in humans.
未来方向
There are several future directions for 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- research. One area of research is the development of new therapies for Parkinson's disease. 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl--induced parkinsonism in animals is a valuable model for testing new therapies and identifying potential drug targets. Another area of research is the identification of biomarkers for Parkinson's disease. 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl--induced parkinsonism in animals can be used to study the molecular and cellular changes that occur in the brain during the course of the disease, which can lead to the identification of new biomarkers for early diagnosis and monitoring of the disease. Finally, 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- research can be used to study the neurobiology of addiction and drug abuse, as 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- has been shown to induce behavioral changes in animals that are similar to those seen in drug addiction.
合成方法
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- can be synthesized by the reaction of phenylmagnesium bromide with 3-(4-morpholinyl)-2-propen-1-one in the presence of copper(I) chloride. The resulting product is then purified using column chromatography to obtain pure 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl-.
科学研究应用
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- has been extensively used in scientific research to study the pathophysiology of Parkinson's disease. It is a potent neurotoxin that selectively destroys dopamine-producing neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms in animals and humans. 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl--induced parkinsonism in animals has been used as a model for studying the disease and developing new therapies.
属性
CAS 编号 |
14677-24-8 |
|---|---|
产品名称 |
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- |
分子式 |
C13H15NO2 |
分子量 |
217.26 g/mol |
IUPAC 名称 |
(E)-3-morpholin-4-yl-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C13H15NO2/c15-13(12-4-2-1-3-5-12)6-7-14-8-10-16-11-9-14/h1-7H,8-11H2/b7-6+ |
InChI 键 |
GTAHTHUGNVIJEK-VOTSOKGWSA-N |
手性 SMILES |
C1COCCN1/C=C/C(=O)C2=CC=CC=C2 |
SMILES |
C1COCCN1C=CC(=O)C2=CC=CC=C2 |
规范 SMILES |
C1COCCN1C=CC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



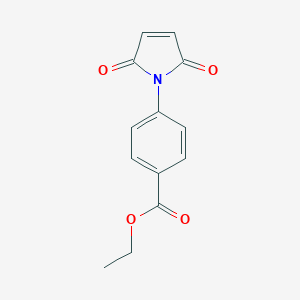
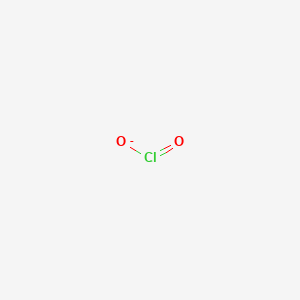
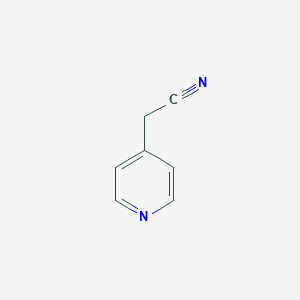
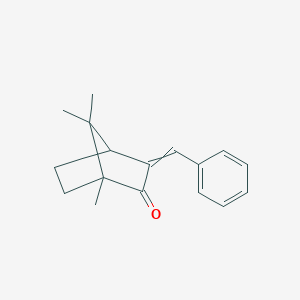
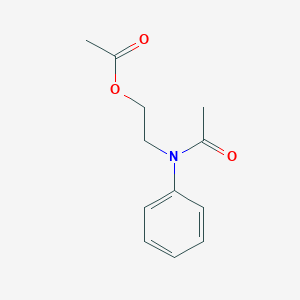
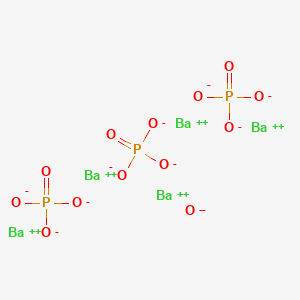
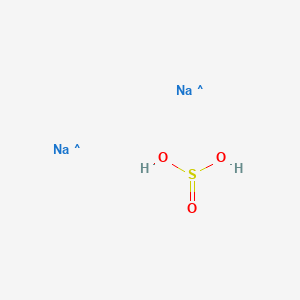
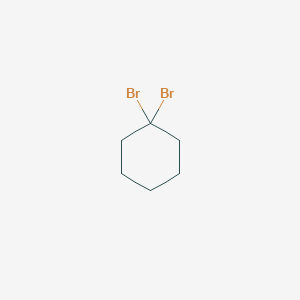
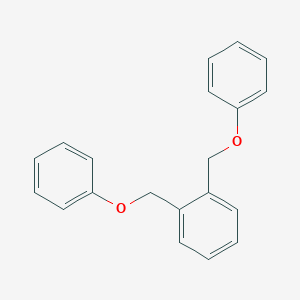
![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)
